molecular formula C10H14S2 B12645023 Ethyl 4-(methylsulfanyl)benzyl sulfide

Ethyl 4-(methylsulfanyl)benzyl sulfide

Cat. No.: B12645023
M. Wt: 198.4 g/mol
InChI Key: KINVURABIBQVRK-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfanyl)benzyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a benzyl group substituted with a methylsulfanyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfanyl)benzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the use of a one-pot thiol-free synthetic approach, where benzyl halides are converted into unsymmetrical sulfides via a one-pot operation. This strategy avoids the formation of byproducts, usage of transition metal catalysts, and toxic solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial production may also incorporate advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfanyl)benzyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide form.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 4-(methylsulfanyl)benzyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(methylsulfanyl)benzyl sulfide involves its interaction with molecular targets through its sulfide group. The compound can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(methylsulfanyl)benzyl sulfide is unique due to the presence of both a benzyl and an ethyl group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

KINVURABIBQVRK-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=C(C=C1)SC

Origin of Product

United States

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